5-Chloro-4-methylpyridin-2-OL
Overview
Description
5-Chloro-4-methylpyridin-2-OL is a chemical compound with the molecular formula C6H6ClNO and a molecular weight of 143.57 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. The compound is characterized by the presence of a chlorine atom at the 5th position, a methyl group at the 4th position, and a hydroxyl group at the 2nd position on the pyridine ring . This compound is used in various chemical reactions and has applications in scientific research.
Biochemical Analysis
Biochemical Properties
5-Chloro-4-methylpyridin-2-OL plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to inhibit certain cytochrome P450 enzymes, which are crucial for the metabolism of many drugs . Additionally, this compound can bind to specific receptors, modulating their signaling pathways and affecting cellular responses .
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, leading to alterations in gene expression and cellular metabolism . For example, in certain cell lines, this compound can induce apoptosis, a programmed cell death mechanism, by activating specific signaling cascades . Moreover, it can affect the proliferation and differentiation of cells, making it a valuable tool in cancer research and regenerative medicine .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to and inhibit the activity of enzymes, such as cytochrome P450, leading to changes in metabolic pathways . Additionally, it can interact with DNA and RNA, influencing gene expression and protein synthesis . These interactions can result in the modulation of cellular functions and responses, highlighting the compound’s potential as a therapeutic agent .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard storage conditions, but its activity may decrease upon prolonged exposure to light and air . In in vitro studies, the effects of this compound on cellular functions have been observed to change over time, with initial acute responses followed by long-term adaptations . In in vivo studies, the compound’s effects on cellular function and metabolism can also evolve, depending on the duration of exposure and the specific biological context .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound can modulate specific biochemical pathways without causing significant toxicity . At higher doses, it may induce adverse effects, such as hepatotoxicity and nephrotoxicity . These dose-dependent effects highlight the importance of careful dosage optimization in preclinical studies to ensure the compound’s safety and efficacy .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels . Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential drug-drug interactions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes and interact with specific transporters and binding proteins . These interactions can affect the compound’s localization and accumulation within different cellular compartments . Additionally, the compound’s lipophilicity and solubility properties influence its distribution and bioavailability .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through various targeting signals and post-translational modifications . These localizations can influence the compound’s interactions with biomolecules and its overall biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-methylpyridin-2-OL can be achieved through several methods. One common approach involves the chlorination of 4-methylpyridin-2-OL. This reaction typically uses chlorine gas or a chlorinating agent such as thionyl chloride (SOCl2) under controlled conditions . The reaction is carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to prevent over-chlorination.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations . This ensures consistent product quality and minimizes the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4-methylpyridin-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to remove the chlorine atom, yielding 4-methylpyridin-2-OL.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or alkyl halides (R-X) are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of 5-chloro-4-methylpyridine-2-one.
Reduction: Formation of 4-methylpyridin-2-OL.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-4-methylpyridin-2-OL has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds and pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-4-methylpyridin-2-OL involves its interaction with specific molecular targets. The hydroxyl group at the 2nd position allows it to form hydrogen bonds with biological molecules, influencing their activity. The chlorine atom at the 5th position can participate in halogen bonding, further modulating the compound’s interactions . These interactions can affect various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-methylpyridin-3-OL: Similar structure but with different substitution pattern.
4-Chloro-3-methylpyridin-2-OL: Another isomer with chlorine and methyl groups at different positions.
Uniqueness
5-Chloro-4-methylpyridin-2-OL is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom at the 5th position and the methyl group at the 4th position allows for unique interactions in chemical reactions and biological systems .
Properties
IUPAC Name |
5-chloro-4-methyl-1H-pyridin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO/c1-4-2-6(9)8-3-5(4)7/h2-3H,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSUJQJXODPSJTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70675380 | |
Record name | 5-Chloro-4-methylpyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70675380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886364-92-7 | |
Record name | 5-Chloro-4-methylpyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70675380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Chloro-4-methylpyridin-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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